molecular formula C10H13N3 B13024897 3-(2H-Indazol-2-yl)propan-1-amine

3-(2H-Indazol-2-yl)propan-1-amine

Cat. No.: B13024897
M. Wt: 175.23 g/mol
InChI Key: UJMUFGVVKQNJJH-UHFFFAOYSA-N
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Description

3-(2H-Indazol-2-yl)propan-1-amine is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-(2H-Indazol-2-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by reductive cyclization reactions . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2H-Indazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(2H-Indazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s ability to interact with these targets is influenced by its chemical structure and the presence of functional groups that facilitate binding.

Comparison with Similar Compounds

3-(2H-Indazol-2-yl)propan-1-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-indazol-2-ylpropan-1-amine

InChI

InChI=1S/C10H13N3/c11-6-3-7-13-8-9-4-1-2-5-10(9)12-13/h1-2,4-5,8H,3,6-7,11H2

InChI Key

UJMUFGVVKQNJJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)CCCN

Origin of Product

United States

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